molecular formula C11H9N B8464009 2-(2-Ethynylphenyl)propanenitrile

2-(2-Ethynylphenyl)propanenitrile

Cat. No.: B8464009
M. Wt: 155.20 g/mol
InChI Key: USDRKBRDEFLJNK-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with an ethynylphenyl group at the second carbon. The ethynyl (C≡C) moiety confers unique reactivity, making it a candidate for applications in click chemistry, cross-coupling reactions, and pharmaceutical synthesis.

The nitrile group enhances electrophilicity, facilitating nucleophilic additions or reductions, while the aromatic ethynylphenyl group may stabilize intermediates in radical or ionic reactions. This compound’s versatility is comparable to other propanenitrile derivatives documented in pharmaceutical research, such as ketoprofen-related nitriles .

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

2-(2-ethynylphenyl)propanenitrile

InChI

InChI=1S/C11H9N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h1,4-7,9H,2H3

InChI Key

USDRKBRDEFLJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence the physical and chemical behavior of propanenitrile derivatives. Key comparisons include:

Table 1: Substituent-Driven Properties of Propanenitrile Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Yield (%) ee (%) Key Applications/Notes References
2-(2-Ethynylphenyl)propanenitrile Ethynyl (C≡C) C₁₁H₉N 155.20 N/A N/A Click chemistry, catalysis
(R)-2-(2-Chlorophenyl)propanenitrile Chloro (Cl) C₉H₈ClN 165.62 66 98 Chiral drug intermediates
(R)-2-(2-Bromophenyl)propanenitrile Bromo (Br) C₉H₈BrN 210.07 65 87 Radical reaction substrates
2-(3-Benzoylphenyl)propanenitrile Benzoyl (C₆H₅CO) C₁₆H₁₃NO 235.28 N/A N/A Ketoprofen impurity synthesis
2-(4-Chloro-2-(trimethylsilylethynyl)phenyl)propanenitrile Chloro, trimethylsilylethynyl C₁₄H₁₆ClNSi 261.83 N/A N/A Stabilized alkyne intermediates

Key Observations :

  • Halogenated Derivatives : Chloro and bromo substituents enhance electrophilicity and participate in Suzuki-Miyaura couplings. The higher enantiomeric excess (98% ee) in (R)-2-(2-chlorophenyl)propanenitrile compared to its bromo analog (87% ee) suggests steric hindrance or electronic effects influence stereoselectivity .
  • Silyl-Protected Ethynyl Groups : The trimethylsilyl group in 2-(4-chloro-2-(trimethylsilylethynyl)phenyl)propanenitrile stabilizes the ethynyl moiety against premature reactions, a strategy used in multi-step syntheses .

Stereochemical Considerations

Enantioselective synthesis of propanenitriles is critical for pharmaceutical applications. Evidence highlights the role of chiral ligands (e.g., L5 in ) in achieving high enantiomeric excess (ee):

  • (R)-2-(4-(tert-Butyl)phenyl)propanenitrile (3j) : Synthesized with 86% yield and -90% ee using ligand L5, demonstrating the impact of bulky tert-butyl groups on stereocontrol .
  • (R)-2-([1,1'-Biphenyl]-4-yl)propanenitrile (3k) : Achieved 96% ee, likely due to the planar biphenyl group aligning with catalytic sites during asymmetric induction .
Hydrocyanation and Catalysis:
  • General Hydrocyanation Protocol : Compounds like 2-(2-(benzylthio)ethoxy)propanenitrile (85% yield) and 2-((S)-1-phenylethoxy)propanenitrile are synthesized via HCl/TMSCN-mediated hydrocyanation, a method applicable to ethynylphenyl analogs .
  • Radical Decarbonylative Cyanation : Used for synthesizing (R)-configured nitriles with high ee, as seen in and .
Purification and Characterization:
  • Chromatography : Compounds are purified using flash chromatography (e.g., 4% EtOAc in hexane) or column chromatography (petroleum ether/EtOAc) .
  • Analytical Techniques : NMR (¹H, ¹³C), HRMS, and HPLC (for ee determination) are standard for structural validation .

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